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Compound of Interest

Compound Name: Dipropargylamine

Cat. No.: B1361397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for dipropargylamine (N,N-di(prop-2-yn-1-yl)amine), a valuable building block in organic

synthesis and medicinal chemistry. This document presents its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for

dipropargylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.25 Triplet 2H HC≡

3.45 Doublet 4H -CH₂-

~1.5 (broad) Singlet 1H N-H
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¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

41.5 -CH₂-

72.0 HC≡

80.5 -C≡

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3291 Strong ≡C-H stretch

3025 Medium N-H stretch

2925, 2855 Medium C-H stretch (CH₂)

2118 Weak C≡C stretch

1425 Medium CH₂ bend

1125 Medium C-N stretch

640 Strong, Broad ≡C-H bend

Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

93 30 [M]⁺ (Molecular Ion)

92 100 [M-H]⁺

65 40 [M-C₂H₂]⁺

54 25 [C₄H₄N]⁺

39 85 [C₃H₃]⁺ (Propargyl cation)
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Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of dipropargylamine (typically 5-25 mg for ¹H NMR and 50-

100 mg for ¹³C NMR) is prepared in a deuterated solvent such as chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆).[1] Tetramethylsilane (TMS) is often added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).[1] The solution is then transferred to a 5

mm NMR tube.

Instrumentation and Data Acquisition: NMR spectra are typically recorded on a spectrometer

operating at a frequency of 300 MHz or higher for protons. For a standard ¹H NMR experiment,

the following parameters are commonly used: a 30-90° pulse angle, an acquisition time of 2-4

seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.[1] For ¹³C NMR, a larger number of scans is usually required due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like dipropargylamine, the neat liquid is often used. A

thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates. Alternatively, a solution can be prepared using a solvent that has minimal

interference in the IR region of interest, and the spectrum recorded in a liquid cell.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FT-IR) spectrometer is

used to record the spectrum. A background spectrum of the empty salt plates or the solvent is

first collected. The sample is then placed in the beam path, and the sample spectrum is

recorded. The final spectrum is presented in terms of transmittance or absorbance as a

function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation and Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS)

analysis, a dilute solution of dipropargylamine in a volatile organic solvent (e.g.,
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dichloromethane or methanol) is prepared. A small volume of this solution is injected into the

gas chromatograph, where the compound is vaporized and separated from the solvent.

Instrumentation and Data Acquisition: The separated dipropargylamine then enters the mass

spectrometer. Electron Ionization (EI) is a common method for ionizing small molecules. In this

process, the molecule is bombarded with high-energy electrons, causing it to lose an electron

and form a molecular ion ([M]⁺). The excess energy from ionization often leads to

fragmentation of the molecular ion into smaller, characteristic fragment ions. These ions are

then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a

quadrupole), and a mass spectrum is generated by plotting the relative abundance of each ion

versus its m/z value.

Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like dipropargylamine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library
[physicalsciences.library.cornell.edu]

To cite this document: BenchChem. [Spectroscopic Analysis of Dipropargylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361397#spectroscopic-data-nmr-ir-ms-of-
dipropargylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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